5-Bromo-1,3-dichloroisoquinoline

Vue d'ensemble

Description

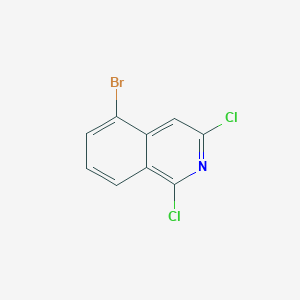

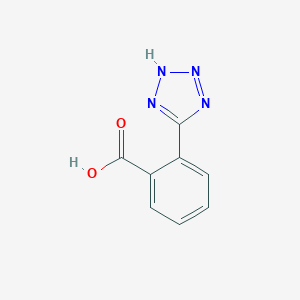

5-Bromo-1,3-dichloroisoquinoline is a chemical compound with the linear formula C9H4BrCl2N . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

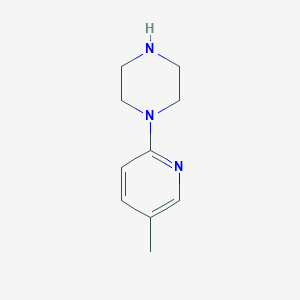

The molecular structure of 5-Bromo-1,3-dichloroisoquinoline consists of a central isoquinoline ring, with bromine and chlorine substituents at the 5 and 1,3 positions respectively . The molecular formula is C9H4BrCl2N .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1,3-dichloroisoquinoline include a molecular weight of 276.94 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .Applications De Recherche Scientifique

Chemical Synthesis and Ligand Formation

5-Bromo-1,3-dichloroisoquinoline is a valuable intermediate in chemical synthesis, offering diverse applications in the preparation of complex organic compounds. It is instrumental in the Friedländer synthesis for incorporating bromoquinoline into novel chelating ligands, leading to derivatives with high emission quantum yields. This approach is significant for developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).

Drug Discovery Intermediate

In drug discovery, 5-Bromo-1,3-dichloroisoquinoline derivatives play a crucial role as intermediates. For instance, they are used in synthesizing PI3K/mTOR inhibitors, showcasing the compound's importance in the development of cancer therapies. The optimization of synthetic methods for such intermediates underscores their value in medicinal chemistry (Lei et al., 2015).

Photochromic Materials

The compound's derivatives are explored for creating photochromic materials, such as spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], demonstrating its application in developing materials that change color in response to light. This property is particularly relevant for creating smart coatings and optical storage devices (Voloshin et al., 2008).

Process Chemistry and Synthesis Optimization

The optimization of synthetic routes for 5-Bromo-1,3-dichloroisoquinoline derivatives highlights its significance in process chemistry. By improving synthesis methods, researchers can enhance the efficiency and yield of drug intermediates, facilitating quicker development cycles for pharmaceuticals (Nishimura & Saitoh, 2016).

Antiviral and Cytotoxic Activities

Certain 5-Bromo-1,3-dichloroisoquinoline derivatives exhibit notable antiviral and cytotoxic activities. Such compounds have been synthesized and evaluated against various viruses, including HIV and HSV, indicating their potential in antiviral therapy. Additionally, their cytotoxicity against cancer cells further underscores their relevance in oncological research (Selvam et al., 2010).

Chiral Complex Formation

The versatility of 5-Bromo-1,3-dichloroisoquinoline is also evident in its use for forming axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. This application is significant in the field of organometallic chemistry, where such complexes can serve as catalysts in asymmetric synthesis, demonstrating the compound's utility beyond conventional organic synthesis (Grande-Carmona et al., 2015).

Propriétés

IUPAC Name |

5-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMAGOOGDCWION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3-dichloroisoquinoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)